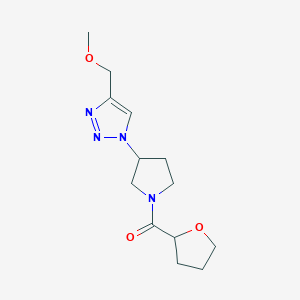

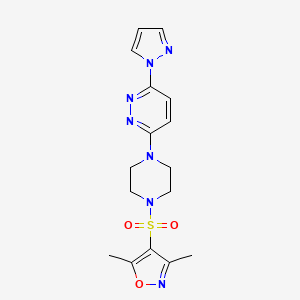

![molecular formula C16H16ClNO4S B2541370 乙酸2-[(4-氯苯基)磺酰基]苯胺酯 CAS No. 93011-02-0](/img/structure/B2541370.png)

乙酸2-[(4-氯苯基)磺酰基]苯胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. The compound is related to a family of chemicals that include sulfones and sulfonyl-containing derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related sulfone compounds involves the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes, as demonstrated in the preparation of α,β-ethylenic sulfones . This method could potentially be adapted for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate by choosing appropriate starting materials and reaction conditions. Additionally, the use of ionic liquids such as triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} has been shown to catalyze the synthesis of related compounds under mild to harsh conditions, which could be a greener and more efficient alternative for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been studied using various spectroscopic techniques. For instance, the crystal structure of a thioamide derivative was determined by X-ray diffraction, and its spectroscopic properties were analyzed using proton NMR (1H NMR), FT-IR, and FT-Raman . These techniques could be employed to elucidate the molecular structure of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfone and sulfonyl compounds can be quite diverse. For example, N-Ethyl-5-phenylisoxazolium 3' sulfonate, a related compound, can undergo hydroxide-promoted reactions to form various products, and it can act as a spectrophotometric probe for nucleophilic side chains of proteins . This suggests that Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate may also participate in nucleophilic reactions and could potentially be used in analytical applications.

Physical and Chemical Properties Analysis

The physicochemical properties of sulfonyl-containing compounds, such as solubility, chemical stability, and acid-base behavior, have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These properties are crucial for understanding the behavior of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate in different environments and for its potential applications in coordination chemistry. Additionally, the synthesis of water-soluble hydrogen donors related to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been explored for the photometric determination of hydrogen peroxide, indicating the compound's potential utility in biochemical assays .

科学研究应用

致癌化合物中的生物转化

Kolar和Schlesiger(1975)的研究探讨了1-(4-氯苯基)-3,3-二甲基三氮烯转化为各种修饰的苯胺,重点阐述了代谢途径和涉及致癌化合物中氯迁移的分子内转化。这项研究为氯苯基化合物在致癌物代谢中的作用提供了见解 (Kolar & Schlesiger, 1975).

医药化合物的合成

胡家鹏(2012)详细阐述了氯吡格雷硫酸盐的改进合成途径,使用氯苯基相关化合物作为中间体。这项工作在制药工业中对于生产医学上重要的物质具有重要意义 (胡家鹏, 2012).

晶体结构分析

余等人(2013)的论文重点介绍了相关氯苯基化合物的合成和晶体结构分析,证明了这些化合物在研究分子构型和相互作用中的重要性 (余, 唐, 曾, & 严, 2013).

抗氧化活性研究

杨等人(2011)评估了各种提取物的抗氧化活性,包括乙酸乙酯馏分,展示了氯苯基化合物在促进抗氧化特性方面的潜力 (杨, 董, 杜, 石, 彭, & 李, 2011).

腐蚀抑制研究

Zarrouk等人的研究(2014)考察了喹喔啉化合物作为缓蚀剂的效率,突出了氯苯基化合物在工业应用中的作用 (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

化学合成中的催化

Indumathi、Perumal和Menéndez(2010)的研究重点是噻吩并噻吩并环的催化合成,利用氯苯基化合物作为该过程中的关键中间体 (Indumathi, Perumal, & Menéndez, 2010).

抗菌化合物开发

Bhattacharjee、Saravanan和Mohan(2011)的工作涉及从氯苯基化合物合成席夫碱,旨在开发新的抗菌剂 (Bhattacharjee, Saravanan, & Mohan, 2011).

属性

IUPAC Name |

ethyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHAAGNTLOOSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

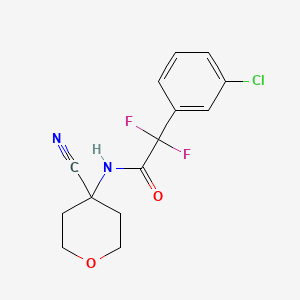

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

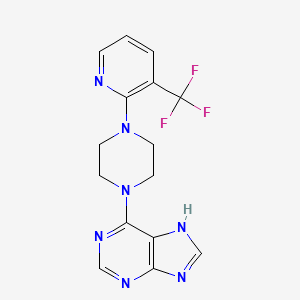

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)

![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

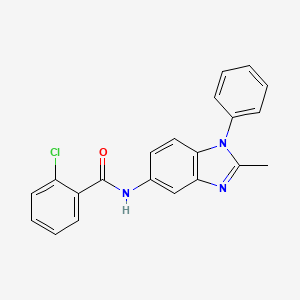

![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)